4-nonylbenzoyl Chloride

Overview

Description

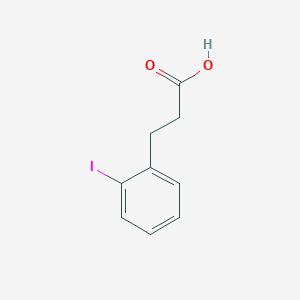

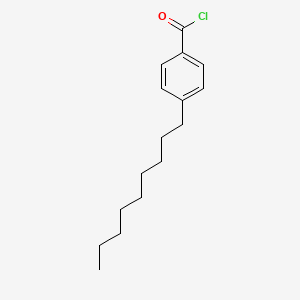

4-Nonylbenzoyl Chloride is a heterocyclic organic compound with the molecular formula C16H23ClO and a molecular weight of 266.81 . It is also known by other synonyms such as 4-n-Nonylbenzoyl chloride, ST51039934, and AC1MBN8M .

Molecular Structure Analysis

The molecular structure of 4-nonylbenzoyl Chloride consists of a benzene ring attached to a nonyl chain and a carbonyl chloride group . The canonical SMILES representation is CCCCCCCCC1=CC=C (C=C1)C (=O)Cl .

Physical And Chemical Properties Analysis

4-Nonylbenzoyl Chloride has a molecular weight of 266.81 and a density of 1.009g/cm³ . It has a boiling point of 353ºC at 760 mmHg . The compound is also characterized by an exact mass of 266.14400 .

Scientific Research Applications

Organic Synthesis

4-nonylbenzoyl Chloride: is widely used in organic synthesis as an acylating agent. It facilitates the introduction of the nonylbenzoyl functional group into various substrates, enabling the synthesis of complex organic molecules. This compound is particularly useful in the Friedel-Crafts acylation, a reaction that forms carbon-carbon bonds and is fundamental in the synthesis of aromatic ketones, which are precursors to numerous pharmaceuticals, agrochemicals, and fine chemicals .

Pharmaceutical Research

In pharmaceutical research, 4-nonylbenzoyl Chloride serves as a starting material for the synthesis of various drug candidates. Its long nonyl chain makes it a valuable compound for increasing lipophilicity in drug molecules, which can enhance cell membrane permeability and potentially improve drug efficacy.

Material Science

The compound’s ability to act as a linking agent between different materials makes it valuable in material science. It can be used to modify the surface properties of polymers, creating materials with specific characteristics such as increased hydrophobicity or altered electrical conductivity.

Analytical Chemistry

4-nonylbenzoyl Chloride: is utilized in analytical chemistry for derivatization, a process that involves chemically modifying a compound to facilitate its detection and quantification. It’s particularly useful in chromatography and mass spectrometry, where it helps in the analysis of complex mixtures by improving the volatility or detectability of certain compounds .

Agrochemical Development

This compound is also employed in the development of agrochemicals. Its structural properties allow for the creation of novel pesticides and herbicides with specific action mechanisms, contributing to the agricultural industry’s need for more effective and environmentally friendly products.

Fragrance Industry

In the fragrance industry, 4-nonylbenzoyl Chloride is used to synthesize aroma compounds. The nonyl group imparts a distinctive scent profile, which can be incorporated into perfumes and other scented products to achieve desired olfactory effects .

Safety and Hazards

4-Nonylbenzoyl Chloride is a hazardous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-nonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIZCELCHIWJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372990 | |

| Record name | 4-nonylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nonylbenzoyl Chloride | |

CAS RN |

54963-70-1 | |

| Record name | 4-nonylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.